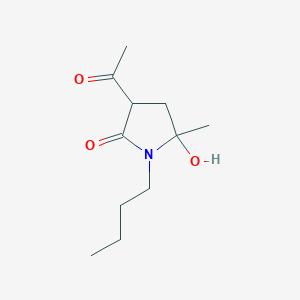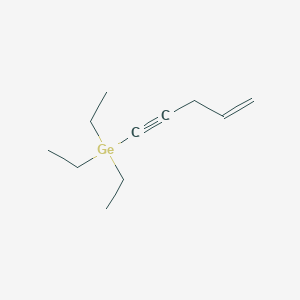![molecular formula C13H8O3S B14514242 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one CAS No. 63212-13-5](/img/structure/B14514242.png)
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that belongs to the thieno[3,2-b]pyran family This compound is characterized by its unique structure, which includes a thieno[3,2-b]pyran ring system fused with a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, leading to the formation of thieno[3,2-d]pyrimidin-4-ones . Another approach includes the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of high-yielding reactions and scalable processes, are likely to be applied. Optimization of reaction conditions, including temperature, solvent, and catalysts, is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[3,2-b]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the thieno[3,2-b]pyran ring, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and materials.
Biology: It has shown promise in biological studies, particularly in the context of enzyme inhibition and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5-phenyl-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the phosphatidylinositol-3-kinase (PI3K) pathway, which is implicated in various cancers . The compound’s structure allows it to bind to the active site of PI3K, thereby inhibiting its activity and disrupting downstream signaling pathways involved in cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar core structure and have been studied for their diverse biological activities.
Thieno[3,4-b]pyridines:
Furo[2,3-g]chromen-7-ones: These analogs of psoralen have been synthesized and studied for their unique properties.
Uniqueness
Its ability to inhibit the PI3K pathway further distinguishes it from other similar compounds, highlighting its potential as a therapeutic agent .
Propriétés
Numéro CAS |
63212-13-5 |
|---|---|
Formule moléculaire |
C13H8O3S |
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-hydroxy-5-phenylthieno[3,2-b]pyran-7-one |
InChI |
InChI=1S/C13H8O3S/c14-9-6-11(8-4-2-1-3-5-8)16-12-10(15)7-17-13(9)12/h1-7,15H |
Clé InChI |
YXKFPJUOGCFBKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CS3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![2-Methyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14514178.png)


![1-[4-Hydroxy-2,5-dimethyl-1-(prop-2-en-1-yl)piperidin-4-yl]but-2-en-1-one](/img/structure/B14514187.png)






![(3-Butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) benzoate](/img/structure/B14514227.png)

